molecular formula C14H16N2O3 B2816139 3-Pivalamidobenzofuran-2-carboxamide CAS No. 898372-44-6

3-Pivalamidobenzofuran-2-carboxamide

Cat. No.: B2816139
CAS No.: 898372-44-6
M. Wt: 260.293
InChI Key: VHIKGHYENKOUIT-UHFFFAOYSA-N
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Description

3-Pivalamidobenzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran scaffold, a structure of high significance in medicinal chemistry and drug discovery . The benzofuran core is a privileged structure found in numerous biologically active natural products and marketed pharmaceuticals, such as the antiarrhythmic drugs Amiodarone and Dronedarone, and the antidepressant Vilazodone . This specific derivative is functionalized with a pivalamido group and a carboxamide moiety, which are common in the design of compounds for biological screening. The primary research value of this compound lies in its use as a building block for the synthesis of more complex molecules and as a candidate for in vitro biological evaluation in high-throughput screening campaigns . Benzofuran derivatives have been extensively studied and demonstrate a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties . The presence of the carboxamide group makes it a suitable intermediate for further chemical modification, for instance, via directed C-H arylation or transamidation chemistry, to generate a diverse library of analogues for structure-activity relationship (SAR) studies . While the specific mechanism of action for this compound is compound-dependent and must be empirically determined, related bioactive peptides and small molecules can function through various pathways. These may include enzyme inhibition (such as angiotensin-converting enzyme (ACE) inhibition), receptor modulation, or interaction with microbial cell membranes . Researchers are encouraged to investigate its potential as an inhibitor or modulator in specific biochemical pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIKGHYENKOUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pivalamidobenzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The process involves the use of palladium catalysis for the C–H arylation reactions, followed by a one-pot, two-step transamidation procedure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the modular synthetic strategy mentioned above is highly efficient and can be adapted for large-scale production. The use of palladium catalysis and transamidation chemistry ensures high yields and structural diversity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Pivalamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-pivalamidobenzofuran-2-carboxamide with two closely related compounds:

Property This compound 3-Propanamido-1-benzofuran-2-carboxamide (YX2) 3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide
Molecular Formula C₁₄H₁₇N₂O₃ (estimated) C₁₂H₁₂N₂O₃ C₂₂H₁₆N₂O₄
Molecular Weight (g/mol) ~267.3 232.24 372.38
Substituent Pivalamido (tert-butyl) Propanamido 3-Phenoxybenzamido
Lipophilicity (LogP) High (due to bulky tert-butyl group) Moderate High (aromatic phenoxy group)
Chirality 0 chiral centers 0 chiral centers 0 chiral centers

Key Observations :

  • The pivalamido group in the target compound increases steric bulk and lipophilicity compared to the smaller propanamido group in YX2. This may enhance membrane permeability but reduce aqueous solubility.
  • The phenoxybenzamido derivative exhibits the highest molecular weight and aromaticity, likely influencing binding interactions in biological targets (e.g., kinase active sites).

Research Implications and Gaps

  • SAR Studies : Systematic modifications of the amido substituent (e.g., propanamido vs. pivalamido) are critical to optimize potency and pharmacokinetics .
  • Data Limitations : Direct experimental data on this compound are absent in the reviewed sources; further synthesis and assays are needed to validate its properties.

Q & A

Q. What are the critical steps in synthesizing 3-Pivalamidobenzofuran-2-carboxamide, and how are intermediates validated?

The synthesis involves:

  • C-H Arylation : Functionalization of the benzofuran core at the C3 position using palladium catalysts to introduce substituents (e.g., phenoxybenzamido groups) .
  • Transamidation : Conversion of intermediates into the final carboxamide derivative using N-acyl-Boc-carbamates . Intermediates are validated via thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress and purity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone .
  • FTIR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Ensures purity (>95%) post-synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without industrial protocols?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve C-H activation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) for transamidation kinetics .
  • Design of Experiments (DoE) : Systematically vary temperature (80–120°C) and reaction time (12–48 hrs) to identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

  • Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Replicate Under Standardized Conditions : Control variables like cell passage number, serum batch, and incubation time .
  • Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., compound purity differences) .

Q. What computational strategies predict the compound’s mechanism of action against biological targets?

  • Molecular Docking : Screen against kinase libraries (e.g., PDB structures of EGFR or BRAF) to identify binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • siRNA Knockdown : Validate predicted targets by correlating gene silencing with reduced compound efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Substituent Variation : Synthesize analogs with modified pivalamido groups (e.g., tert-butyl vs. cyclohexyl) and test against isoforms (e.g., PI3Kα vs. PI3Kγ) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Metabolite Profiling : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) to guide derivatization .

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